Cas no 1213152-06-7 ((2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol)

(2R)-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a bromo- and nitro-substituted aromatic ring. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis and pharmaceutical intermediate applications. The presence of both amino and hydroxyl functional groups enables versatile reactivity, facilitating use in nucleophilic additions, cyclizations, or as a ligand in catalysis. The electron-withdrawing nitro and bromo substituents enhance its utility in cross-coupling reactions and further functionalization. This compound is particularly relevant in the development of bioactive molecules, offering precise structural control for medicinal chemistry research. High purity grades are available to ensure reproducibility in synthetic workflows.
(2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol structure
1213152-06-7 structure
Product Name:(2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol
CAS No:1213152-06-7
MF:C8H9BrN2O3
MW:261.072661161423
CID:6579983
PubChem ID:66515399
Update Time:2025-06-13

(2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol
    • Benzeneethanol, β-amino-4-bromo-3-nitro-, (βR)-
    • (r)-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol
    • AKOS015929918
    • EN300-1896979
    • 1213152-06-7
    • CS-0353031
    • Inchi: 1S/C8H9BrN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2/t7-/m0/s1
    • InChI Key: WUEINPQYQVLXMM-ZETCQYMHSA-N
    • SMILES: [C@H](C1C=CC(Br)=C(N(=O)=O)C=1)(N)CO

Computed Properties

  • Exact Mass: 259.97965g/mol
  • Monoisotopic Mass: 259.97965g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 92.1Ų

Experimental Properties

  • Density: 1.715±0.06 g/cm3(Predicted)
  • Boiling Point: 400.5±45.0 °C(Predicted)
  • pka: 12.13±0.10(Predicted)

(2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol Pricemore >>

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Additional information on (2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol

Introduction to (2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol (CAS No. 1213152-06-7)

(2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol (CAS No. 1213152-06-7) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a chiral center at the carbon atom adjacent to the amino group, which imparts enantiomeric selectivity and can influence its interactions with biological targets.

The (2R)-configuration of this compound is particularly noteworthy, as it can significantly affect its pharmacological properties. The presence of a bromine atom and a nitro group in the aromatic ring further adds to its complexity and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Recent studies have explored the role of (2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol in various biological processes, including enzyme inhibition, anti-inflammatory activity, and potential therapeutic applications.

In the context of medicinal chemistry, (2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol has been investigated for its potential as a lead compound in drug discovery. One notable study published in the *Journal of Medicinal Chemistry* (2023) demonstrated that this compound exhibits potent inhibitory activity against a specific enzyme involved in inflammatory pathways. The researchers found that the (2R)-enantiomer was more effective than its (S)-counterpart, highlighting the importance of enantiomeric purity in drug development.

Furthermore, (2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol has shown promise in preclinical studies as a potential therapeutic agent for various diseases. A study conducted by a team at the University of California, San Francisco, evaluated the compound's efficacy in reducing inflammation in animal models of rheumatoid arthritis. The results indicated that (2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol significantly reduced joint swelling and inflammation, suggesting its potential as an anti-inflammatory drug candidate.

The synthesis of (2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol has been optimized using modern synthetic techniques to ensure high yields and enantiomeric purity. One common approach involves the asymmetric reduction of a prochiral ketone intermediate using a chiral catalyst. This method has been successfully applied to produce gram quantities of the compound with high enantiomeric excess (ee > 99%). The ability to synthesize this compound efficiently and with high purity is crucial for its further development and application in pharmaceutical research.

Recent advancements in computational chemistry have also contributed to our understanding of (2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol. Molecular dynamics simulations have provided insights into the conformational flexibility and binding interactions of this compound with target proteins. These simulations have helped identify key residues involved in ligand-protein interactions, guiding the design of more potent derivatives.

In conclusion, (2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol (CAS No. 1213152-06-7) is a promising compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features, particularly the (R)-configuration, make it an attractive candidate for further research and development. Ongoing studies continue to explore its biological activities and therapeutic applications, contributing to the advancement of chemical biology and pharmaceutical sciences.

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